molecular formula C17H14BrClN2O B2372740 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-51-7

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No. B2372740
CAS RN: 852136-51-7
M. Wt: 377.67
InChI Key: JRJRHMCPOGWFAP-UHFFFAOYSA-N
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Description

“5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is a compound that contains an indole moiety . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used in the treatment of various disorders .


Synthesis Analysis

Indole derivatives have been synthesized using various methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .

Scientific Research Applications

Synthesis and Characterization in Derivatives

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has been studied in the context of synthesizing and characterizing various derivatives. These derivatives are often investigated for their potential in pharmaceutical applications. For example, Cheng De-ju (2014) described the synthesis of N-allyl-4-piperidyl benzamide derivatives involving compounds similar to 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, highlighting their structural characterization and potential bioactivities (Cheng De-ju, 2014).

Anti-inflammatory and Anticancer Properties

Research has explored the anti-inflammatory and anticancer properties of compounds related to 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide. A study by R. Kalsi et al. (1990) synthesized indolyl azetidinones, showing anti-inflammatory activity and potential for comparison with non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi et al., 1990). Additionally, Runde Xiong et al. (2019) investigated tryptamine salicylic acid derivatives for their antiproliferative activity against various cancer cell lines, indicating potential anticancer applications (Runde Xiong et al., 2019).

Antipsychotic and Analgesic Potential

Some derivatives have been explored for their potential as antipsychotic and analgesic agents. For instance, T. Högberg et al. (1990) synthesized a series of 5-substituted benzamides, including compounds similar to 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, and examined their antidopaminergic properties, suggesting their use in investigating dopamine D-2 receptors (T. Högberg et al., 1990). Additionally, S. C. Bachar and S. Lahiri (2004) investigated chloro and bromo substituted indanyl tetrazoles for their analgesic activity, providing insights into the analgesic potential of such compounds (S. C. Bachar, S. Lahiri, 2004).

properties

IUPAC Name

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(22)14-8-13(18)3-4-15(14)19/h2-8,21H,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJRHMCPOGWFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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